(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
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Description
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Activities
Hindered Phenolic Aminothiazoles : These compounds, incorporating aminothiazole and hindered phenolic moieties, have been synthesized and evaluated for their inhibitory activities against carbohydrate-hydrolyzing enzymes, showing potential as α-glucosidase and α-amylase inhibitors. Their antioxidant activities were also investigated, with certain derivatives exhibiting notable efficacy in radical scavenging and reducing assays, suggesting their utility in managing oxidative stress-related conditions (Satheesh et al., 2017).
Microwave-Assisted Synthesis for Heterocyclic Compounds : A regioselective synthesis approach for benzamide derivatives through microwave-assisted Fries rearrangement has been developed, highlighting an efficient route to obtain heterocyclic compounds with potential applications in medicinal chemistry and drug development (Moreno-Fuquen et al., 2019).
Thieno[2,3-b]-Thiophene Derivatives : The synthesis of new derivatives incorporating a thieno[2,3-b]thiophene moiety, achieved through versatile and accessible methods, showcases the potential of these compounds in various scientific research applications, including material science and pharmaceuticals (Mabkhot et al., 2010).
Potential Therapeutic Applications
Antimicrobial and Antitumoral Activities : Synthesis and structural exploration of compounds such as 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have demonstrated significant inhibition against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Tang & Fu, 2018).
Anticonvulsant Agents : The development of imidazole derivatives as sodium channel blockers and anticonvulsant agents highlights the therapeutic potential of these compounds in treating neurological disorders. The design and synthesis of these derivatives aim to provide novel treatments for epilepsy and related conditions (Malik & Khan, 2014).
Material Science Applications
- Photostability and Spectroscopic Properties Enhancement : The fluorination of fluorophores, including the synthesis of fluorinated benzophenones and related compounds, can significantly improve their photostability and spectroscopic properties. This has implications for their use in material science, particularly in developing advanced fluorescent materials (Woydziak et al., 2012).
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-4-7-14(11-13)17(22)21-10-9-20-18(21)23-12-15-6-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWPZBFYRJTLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.